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molecular formula C13H16O B8376945 5-Butylindan-1-one

5-Butylindan-1-one

Cat. No. B8376945
M. Wt: 188.26 g/mol
InChI Key: SFMBTLFEZLQRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745462B2

Procedure details

A solution of 1-(4-n-butylphenyl)-3-chloropropan-1-one (17.88 g, 79.8 mmol) in concentrated sulphuric acid (69 ml) is heated at 90° C. for 4 hours. After cooling to ambient temperature, the reaction mixture is poured on to ice and extracted with toluene. The combined organic phases are washed with saturated NaHCO3, brine, dried (MgSO4) and evaporated to afford the title compound. NMR δH 0.85 (t J 7.3 3H), 1.28 (sextet J 7.3 2H), 1.56 (quintet J 7.3 2H), 2.6 (m 4H), 3.02 (t J 5 2H), 7.10 (d J 8.3 1H), 7.20 (s 11H), 7.60 (d J 8.3 2H)
Quantity
17.88 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:15])[CH2:12][CH2:13]Cl)=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4]>S(=O)(=O)(O)O>[CH2:1]([C:5]1[CH:10]=[C:9]2[C:8](=[CH:7][CH:6]=1)[C:11](=[O:15])[CH2:12][CH2:13]2)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
17.88 g
Type
reactant
Smiles
C(CCC)C1=CC=C(C=C1)C(CCCl)=O
Name
Quantity
69 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture is poured on to ice
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The combined organic phases are washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=C2CCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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